Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- is an organic compound with the molecular formula C14H22O3. It is a derivative of benzene, where the benzene ring is substituted with a 2-(2,2-dimethylpropyl) group and three methoxy groups at positions 1, 3, and 4. This compound is also known by other names such as neopentylbenzene and 2,2-dimethyl-1-phenylpropane .
Preparation Methods
The synthesis of Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- typically involves the alkylation of benzene with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzene ring is alkylated to form the desired product .
Industrial production methods may involve similar alkylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The reaction conditions typically include controlled temperature, pressure, and the use of excess benzene to drive the reaction to completion .
Chemical Reactions Analysis
Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to form alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .
Scientific Research Applications
Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- has various scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its unique structure allows for the study of steric and electronic effects in aromatic substitution reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Mechanism of Action
The mechanism by which Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- exerts its effects depends on the specific context of its use. In chemical reactions, the compound undergoes electrophilic aromatic substitution, where the benzene ring reacts with electrophiles to form substituted products. The methoxy groups on the benzene ring are electron-donating, making the ring more reactive towards electrophiles .
In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- can be compared with other similar compounds such as:
Neopentylbenzene: Similar structure but lacks the methoxy groups, making it less reactive in electrophilic aromatic substitution reactions.
2,2-Dimethyl-1-phenylpropane: Another name for neopentylbenzene, highlighting the same structural features.
Methoxybenzene (Anisole): Contains a single methoxy group on the benzene ring, making it less sterically hindered and more reactive towards electrophiles compared to the trimethoxy derivative.
The uniqueness of Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- lies in its combination of steric hindrance from the 2-(2,2-dimethylpropyl) group and the electron-donating effects of the three methoxy groups, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
211734-41-7 |
---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
2-(2,2-dimethylpropyl)-1,3,4-trimethoxybenzene |
InChI |
InChI=1S/C14H22O3/c1-14(2,3)9-10-11(15-4)7-8-12(16-5)13(10)17-6/h7-8H,9H2,1-6H3 |
InChI Key |
VPEHVSGJMYMRMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=C(C=CC(=C1OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.